

High-performance liquid chromatography method for Parogrelil quantification

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An Application Note and Protocol for the Quantification of Prasugrel using High-Performance Liquid Chromatography.

Application Note

Introduction

Prasugrel is a potent antiplatelet agent used to prevent blood clots in patients with acute coronary syndrome undergoing percutaneous coronary intervention. Accurate and reliable quantification of Prasugrel in bulk drug and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note describes a simple, sensitive, and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of Prasugrel.

Method Summary

The chromatographic separation is achieved on an Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 μ m) using an isocratic mobile phase composed of a mixture of 0.02 M potassium dihydrogen orthophosphate and 0.02 M dipotassium hydrogen orthophosphate in water and acetonitrile (30:70 v/v).[1] The flow rate is maintained at 1.0 mL/min, and the detection is carried out at a specific UV wavelength. The method is validated in accordance with ICH guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity.

Data Presentation



The quantitative performance of this HPLC method is summarized in the tables below.

Table 1: Chromatographic Conditions

| Parameter | Value |
|----------------------|--|
| HPLC System | Isocratic HPLC with UV-Vis Detector |
| Column | Inertsil ODS-3V C18 (250 x 4.6 mm, 5 μm) |
| Mobile Phase | 0.02 M KH2PO4 & 0.02 M K2HPO4 in Water:Acetonitrile (30:70 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Injection Volume | 20 μL |
| Detection Wavelength | 254 nm |
| Column Temperature | Ambient |
| Retention Time | ~10.6 min[1] |

Table 2: Method Validation Summary

| Validation Parameter | Result |
|-------------------------------|--------------------|
| Linearity Range | 100 - 600 μg/mL[1] |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 99.8 - 101.2% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.25 μg/mL |
| Limit of Quantification (LOQ) | 0.75 μg/mL |

Experimental Protocols

1. Apparatus and Materials



- High-Performance Liquid Chromatograph with UV-Vis detector
- Inertsil ODS-3V C18 column (250 x 4.6 mm, 5 μm)
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filter (0.45 μm)
- · Prasugrel reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen orthophosphate (AR grade)
- Dipotassium hydrogen orthophosphate (AR grade)
- Purified water
- 2. Preparation of Mobile Phase
- Prepare a 0.02 M solution of potassium dihydrogen orthophosphate in water.
- Prepare a 0.02 M solution of dipotassium hydrogen orthophosphate in water.
- Mix the above solutions with acetonitrile in a ratio of 30:70 (v/v).
- Degas the mobile phase by sonication for 15 minutes.
- Filter the mobile phase through a 0.45 μm membrane filter.
- 3. Preparation of Standard Stock Solution
- Accurately weigh 10 mg of Prasugrel reference standard and transfer it to a 10 mL volumetric flask.

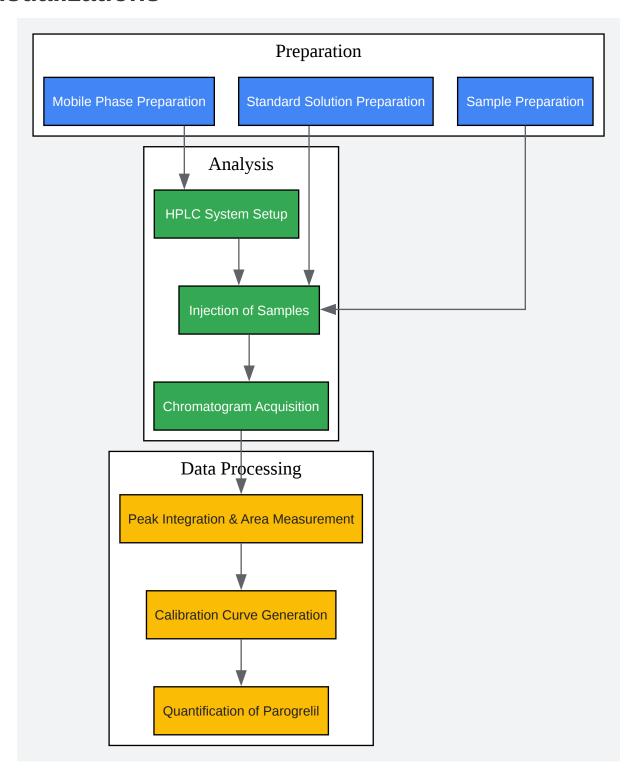


- Dissolve the standard in a small amount of mobile phase.
- Make up the volume to 10 mL with the mobile phase to obtain a concentration of 1000 µg/mL.
- 4. Preparation of Working Standard Solutions
- From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 100 μg/mL to 600 μg/mL by diluting with the mobile phase.
- 5. Sample Preparation (for Tablet Dosage Form)
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of powder equivalent to 10 mg of Prasugrel and transfer it to a 10 mL volumetric flask.
- Add about 7 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.
- Make up the volume to 10 mL with the mobile phase.
- Filter the solution through a 0.45 μm syringe filter.
- Dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
- 6. Chromatographic Analysis
- Set up the HPLC system with the chromatographic conditions specified in Table 1.
- Inject 20 μL of the blank (mobile phase), followed by the working standard solutions and the sample solution.
- Record the chromatograms and measure the peak areas.
- Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.



• Determine the concentration of Prasugrel in the sample solution from the calibration curve.

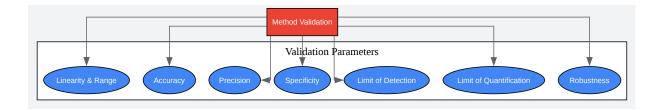
Visualizations



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Caption: Experimental workflow for HPLC quantification of Prasugrel.



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Caption: Logical relationship of HPLC method validation parameters.

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References

- 1. Analytical method development and validation of prasugrel in bulk and its pharmaceutical formulation using the RP-HPLC method PMC [pmc.ncbi.nlm.nih.gov]
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